6-Methoxybenzo[d][1,2,3]thiadiazole
Overview
Description
6-Methoxybenzo[d][1,2,3]thiadiazole is a heterocyclic compound that belongs to the class of thiadiazoles Thiadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxybenzo[d][1,2,3]thiadiazole typically involves the reaction of hydrazone derivatives with thionyl chloride. . The reaction conditions generally include:
Reagents: Hydrazone derivatives, thionyl chloride
Solvent: Anhydrous conditions are preferred
Temperature: Typically carried out at room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Hurd–Mori synthesis suggests it could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Methoxybenzo[d][1,2,3]thiadiazole undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the methoxy group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiadiazole derivatives
Substitution: Various substituted benzothiadiazoles depending on the reagents used
Scientific Research Applications
6-Methoxybenzo[d][1,2,3]thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules
Biology: Exhibits antibacterial, antifungal, and anticancer activities
Medicine: Potential therapeutic agent for various diseases due to its biological activities
Industry: Used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methoxybenzo[d][1,2,3]thiadiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes
Pathways: Modulates signaling pathways related to inflammation, cell proliferation, and apoptosis
Comparison with Similar Compounds
6-Methoxybenzo[d][1,2,3]thiadiazole can be compared with other thiadiazole derivatives:
Properties
IUPAC Name |
6-methoxy-1,2,3-benzothiadiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)11-9-8-6/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCJYBHGQUNYMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=NS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.